3-Aminopyrazole

Catalog No.
S572856
CAS No.
1820-80-0
M.F
C3H5N3
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyrazole

CAS Number

1820-80-0

Product Name

3-Aminopyrazole

IUPAC Name

1H-pyrazol-5-amine

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)N

Synonyms

1H-Pyrazol-3-amine; 5-Pyrazolamine; NSC 76122

Canonical SMILES

C1=C(NN=C1)N

The exact mass of the compound 3-Aminopyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76122. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminopyrazole (CAS 1820-80-0) is a low-melting, heteroarylamine building block characterized by an exocyclic amino group at the 3-position of the pyrazole ring. Commercially available as a stable free base (assay ≥98%), it is a critical precursor in organic synthesis and process chemistry. Its primary industrial and scientific value lies in its bifunctional reactivity—combining an electron-rich aromatic core with a nucleophilic exocyclic amine—which enables regioselective condensations and cross-coupling reactions. It is most prominently utilized in the pharmaceutical sector for the construction of fused bicyclic heterocycles, serving as the foundational starting material for high-value kinase inhibitors, advanced agrochemicals, and specialized ligands.

Attempting to substitute 3-aminopyrazole with in-class alternatives like 4-aminopyrazole or unsubstituted pyrazole fundamentally compromises both process chemistry and target viability. Unsubstituted pyrazole lacks the exocyclic nitrogen necessary for annulation, while 4-aminopyrazole possesses an incompatible topological arrangement that completely prevents the formation of [1,5-a] fused bicyclic systems [1]. Furthermore, 4-aminopyrazoles exhibit poor free-base stability and are highly prone to oxidation, often requiring procurement as hydrochloride salts, which introduces mandatory neutralization steps into synthetic workflows . In medicinal chemistry, the isomers display drastically different metabolic profiles; 4-aminopyrazoles are highly prone to oxidative bioactivation into reactive imines, whereas the 3-aminopyrazole scaffold inherently resists this degradation pathway, making the isomers strictly non-interchangeable [2].

Essential Precursor for Pyrazolo[1,5-a]pyrimidine Core Synthesis

The synthesis of the privileged pyrazolo[1,5-a]pyrimidine pharmacophore requires a specific topological alignment of the exocyclic amine and endocyclic nitrogen. 3-Aminopyrazole readily undergoes cyclocondensation with 1,3-bielectrophiles (such as beta-dicarbonyls or sulfoxonium ylides) to form this fused bicyclic system, frequently achieving yields of 70–85% [1]. In contrast, 4-aminopyrazole possesses an incompatible substitution pattern that completely prevents the formation of the [1,5-a] fusion, yielding 0% of the target scaffold. This makes the 3-amino isomer an irreplaceable procurement choice for this specific chemical space.

Evidence DimensionFused Bicyclic Scaffold Yield (Pyrazolo[1,5-a]pyrimidine)
Target Compound Data70–85% yield in standard cyclocondensations
Comparator Or Baseline4-Aminopyrazole (0% yield; incapable of[1,5-a] annulation)
Quantified DifferenceAbsolute structural requirement (binary yield difference)
ConditionsRh(III)-catalyzed or standard condensation with 1,3-bielectrophiles

Procurement of the 3-amino isomer is an absolute requirement for synthesizing the privileged pyrazolo[1,5-a]pyrimidine pharmacophore used in CDK2 and Trk kinase inhibitors.

Free Base Stability and Direct Processability

In high-throughput library synthesis and process scale-up, reagent stability directly impacts workflow efficiency. 3-Aminopyrazole is isolated and commercially supplied as a stable, low-melting free base (mp 34–37 °C) with high purity (≥98%), allowing for direct use in coupling reactions . Conversely, 4-aminopyrazole exhibits poor free-base stability and is highly prone to oxidation, necessitating its procurement and handling as a hydrochloride salt. This requires an additional neutralization step with a stoichiometric base during synthesis, which can complicate purification and lower overall step economy.

Evidence DimensionCommercial Form and Handling Stability
Target Compound DataStable free base (direct use)
Comparator Or Baseline4-Aminopyrazole (Handled as hydrochloride salt)
Quantified DifferenceElimination of 1 stoichiometric neutralization step per reaction
ConditionsAmbient storage and standard benchtop synthetic workflows

Procuring 3-aminopyrazole as a stable free base eliminates the need for extra neutralization steps or salt metathesis during library synthesis, streamlining processability.

Reduced Susceptibility to Oxidative Bioactivation

Early-stage drug discovery relies on selecting scaffolds with favorable metabolic profiles. In vitro bioactivation studies using human liver microsomes demonstrate that 4-aminopyrazoles are highly susceptible to oxidative metabolism, readily forming reactive iminopyrazole intermediates that are trapped by glutathione ethyl ester (GSH-EE) [1]. In contrast, the 3-aminopyrazole core exhibits a significantly lower propensity for this specific oxidative bioactivation pathway. This structural resistance to forming toxic reactive metabolites makes the 3-amino isomer a superior starting material for minimizing idiosyncratic toxicity risks in lead optimization.

Evidence DimensionReactive Intermediate Formation (GSH-EE trapping)
Target Compound DataLow susceptibility to imine formation
Comparator Or Baseline4-Aminopyrazole (High susceptibility to GSH-EE conjugation)
Quantified DifferenceSignificant reduction in reactive metabolite adduct formation
ConditionsNADPH-supplemented human liver microsomes with GSH-EE

Selecting the 3-amino scaffold over the 4-amino analog mitigates idiosyncratic toxicity risks early in drug discovery, reducing late-stage attrition.

Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Due to its unique topological ability to undergo [1,5-a] annulation, 3-aminopyrazole is the strictly required starting material for generating libraries targeting CDK2, Trk, and Pim-1 kinases, where this specific fused bicyclic system is essential for hinge-binding [1].

Development of Metabolically Stable Pharmacophores

For medicinal chemistry programs aiming to avoid idiosyncratic toxicity, 3-aminopyrazole serves as the preferred pyrazole scaffold, as it inherently resists the oxidative bioactivation into reactive iminopyrazoles that plagues 4-aminopyrazole analogs[2].

Regioselective Halogenation and Cross-Coupling Workflows

In multi-step process chemistry, 3-aminopyrazole acts as an ideal building block because its stable free-base form allows for direct use in sequential functionalizations, directing predictable halogenation and tolerating standard Ullmann or Buchwald-Hartwig coupling conditions without requiring prior neutralization[3].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 50 companies with hazard statement code(s):;
H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1820-80-0

Dates

Last modified: 09-18-2023

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